molecular formula C22H21N5O4 B2623756 2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid CAS No. 1311923-74-6

2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid

Cat. No.: B2623756
CAS No.: 1311923-74-6
M. Wt: 419.441
InChI Key: NBFGXMRIVIYERI-UHFFFAOYSA-N
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Description

2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid is a complex organic compound with a unique structure that combines a purine base with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Dibenzylamino Group: This step involves the alkylation of the purine core with dibenzylamine under basic conditions.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid can be used to study enzyme interactions and metabolic pathways involving purine derivatives.

Medicine

Medically, this compound has potential applications as a therapeutic agent due to its structural similarity to biologically active purines. It may be investigated for its effects on cellular processes and its potential as a drug candidate.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The dibenzylamino group may enhance binding affinity and specificity, while the acetic acid moiety can influence solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibenzylamino group differentiates it from other purine derivatives, potentially offering unique interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[8-(dibenzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-25-19-18(20(30)24-22(25)31)27(14-17(28)29)21(23-19)26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,28,29)(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFGXMRIVIYERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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